molecular formula C5H4N2O4 B593187 1-(2-Nitrooxazol-4-yl)ethanone CAS No. 128979-14-6

1-(2-Nitrooxazol-4-yl)ethanone

Cat. No.: B593187
CAS No.: 128979-14-6
M. Wt: 156.097
InChI Key: JRYYMGWLYRCGIK-UHFFFAOYSA-N
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Description

1-(2-Nitrooxazol-4-yl)ethanone is a heterocyclic compound featuring an oxazole ring substituted with a nitro group at position 2 and an acetyl group (ethanone) at position 2. The oxazole core, a five-membered ring containing oxygen and nitrogen, confers unique electronic and steric properties. While direct synthesis data for this compound is absent in the provided evidence, analogous preparation methods (e.g., sodium ethoxide-mediated alkylation of triazoles ) suggest plausible routes involving nitration and acetylation steps.

Properties

CAS No.

128979-14-6

Molecular Formula

C5H4N2O4

Molecular Weight

156.097

IUPAC Name

1-(2-nitro-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4N2O4/c1-3(8)4-2-11-5(6-4)7(9)10/h2H,1H3

InChI Key

JRYYMGWLYRCGIK-UHFFFAOYSA-N

SMILES

CC(=O)C1=COC(=N1)[N+](=O)[O-]

Synonyms

Ethanone, 1-(2-nitro-4-oxazolyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(2-Nitrooxazol-4-yl)ethanone Oxazole -NO₂ (C2), -COCH₃ (C4) C₅H₄N₂O₃ 140.10* High reactivity (nitro group); potential intermediate in drug synthesis
1-(4-Methyloxazol-2-yl)ethanone Oxazole -CH₃ (C4), -COCH₃ (C2) C₆H₇NO₂ 125.13 Increased lipophilicity; CAS 90892-97-0
1-(2-Methylthiazol-4-yl)ethanone Thiazole -CH₃ (C2), -COCH₃ (C4) C₆H₇NOS 141.19 Sulfur enhances stability; CAS 23002-78-0
1-(2-Chlorophenyl)ethanone Benzene -Cl (C2), -COCH₃ C₈H₇ClO 154.60 Moderate electron withdrawal; used in organic synthesis

*Estimated based on analogous compounds.

Key Findings and Implications

  • Reactivity: The nitro group in this compound likely increases electrophilic substitution challenges but offers pathways for reduction to amines, a valuable step in drug development.
  • Biological Activity : Thiazole and triazole analogs (e.g., ) show antimicrobial properties, suggesting the nitro-oxazole derivative could be explored for similar applications.

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